molecular formula C10H13BrN2O B581713 3-Amino-5-bromo-N-isopropylbenzamide CAS No. 1375069-15-0

3-Amino-5-bromo-N-isopropylbenzamide

Cat. No. B581713
M. Wt: 257.131
InChI Key: HRGJBTDTLNZANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13BrN2O . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromo-N-isopropylbenzamide consists of a benzene ring substituted with an amino group, a bromo group, and an isopropylbenzamide group . The molecular weight of this compound is 257.131.

Scientific Research Applications

Synthesis of Chemical Compounds

Photodynamic Therapy and Cancer Treatment

The derivatives of 3-Amino-5-bromo-N-isopropylbenzamide exhibit potential in photodynamic therapy, a treatment method for cancer. These derivatives, particularly zinc phthalocyanine substituted with specific benzenesulfonamide groups, show promising properties as photosensitizers due to their high singlet oxygen quantum yield, making them suitable for cancer treatment applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Synthesis of Dihydroisocoumarin Derivatives

The compound is also used in the enantioselective synthesis of dihydroisocoumarin derivatives. This involves the bromocyclization of styrene-type carboxylic acids, yielding versatile building blocks for various biologically important systems (Jie Chen, Ling Zhou, C. Tan, & Y. Yeung, 2012).

Amination Reactions

It's also used in amination reactions of polyhalopyridines, catalyzed by a palladium-Xantphos complex, which demonstrates high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, the compound participates in copper-catalyzed direct amination of ortho-functionalized haloarenes, indicating its utility in synthesizing aromatic amines (Haibo Zhao, H. Fu, & R. Qiao, 2010).

properties

IUPAC Name

3-amino-5-bromo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJBTDTLNZANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264754
Record name 3-Amino-5-bromo-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N-isopropylbenzamide

CAS RN

1375069-15-0
Record name 3-Amino-5-bromo-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromo-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.